molecular formula C11H12BrNO4 B2786265 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide CAS No. 486994-11-0

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide

Cat. No. B2786265
CAS RN: 486994-11-0
M. Wt: 302.124
InChI Key: PBNVPCXTYOOKSW-UHFFFAOYSA-N
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Description

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide, also known as BEFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide varies depending on its application. In medicinal chemistry, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide inhibits the production of pro-inflammatory cytokines by blocking the activation of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation. In agricultural chemistry, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide inhibits the growth of plants by disrupting the biosynthesis of fatty acids, which are essential for plant growth. In material science, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide acts as a precursor for the synthesis of polymers by reacting with other monomers to form polymer chains.
Biochemical and Physiological Effects
2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been shown to have minimal toxicity in vitro and in vivo studies. In medicinal chemistry, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been shown to reduce inflammation in various animal models of inflammation. In agricultural chemistry, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been shown to inhibit the growth of certain plant species without affecting the growth of others. In material science, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been shown to be a versatile precursor for the synthesis of various polymers.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide in lab experiments include its ease of synthesis, low toxicity, and versatility in various fields. However, the limitations of using 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide in lab experiments include its limited solubility in water, which may affect its bioavailability in vivo, and the need for further studies to determine its efficacy and safety in humans.

Future Directions

There are several future directions for the study of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide, including:
1. Investigation of the potential anti-inflammatory effects of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide in human clinical trials.
2. Development of novel herbicides based on the structure of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide.
3. Synthesis of novel polymers using 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide as a precursor.
4. Investigation of the potential applications of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide in other fields, such as environmental science and energy storage.
In conclusion, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide have been discussed in this paper. Further studies are needed to determine the full potential of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide in various fields.

Synthesis Methods

The synthesis of 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide involves the reaction of 2-(5-bromo-2-ethoxy-4-formylphenoxy)acetic acid with ammonia in the presence of a catalyst. The resulting product is then purified using column chromatography to obtain pure 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide.

Scientific Research Applications

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, agricultural chemistry, and material science. In medicinal chemistry, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been investigated as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines. In agricultural chemistry, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been studied as a potential herbicide due to its ability to inhibit the growth of certain plant species. In material science, 2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide has been investigated as a potential precursor for the synthesis of novel polymers.

properties

IUPAC Name

2-(5-bromo-2-ethoxy-4-formylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO4/c1-2-16-9-3-7(5-14)8(12)4-10(9)17-6-11(13)15/h3-5H,2,6H2,1H3,(H2,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNVPCXTYOOKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)C=O)Br)OCC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(5-Bromo-2-ethoxy-4-formylphenoxy)acetamide

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